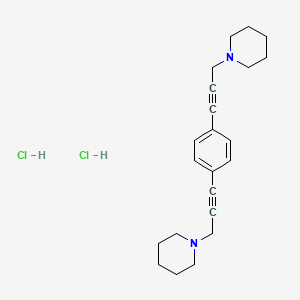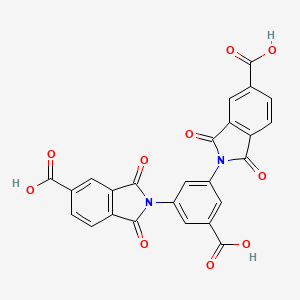![molecular formula C23H21N3O3S B4963112 N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4963112.png)
N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide, commonly known as BTF, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BTF is a fluorescent probe that can be used to detect biological molecules and has shown promising results in imaging studies.
科学的研究の応用
BTF has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of BTF is in the field of bioimaging. BTF is a fluorescent probe that can be used to detect biological molecules, such as proteins, nucleic acids, and lipids. BTF has shown promising results in imaging studies of cells, tissues, and organs. BTF can also be used to detect changes in pH, redox potential, and metal ions in biological systems.
作用機序
The mechanism of action of BTF involves the formation of a complex with the biological molecule of interest. The complex formation results in a change in the fluorescence properties of BTF, which can be detected using fluorescence microscopy. The change in fluorescence properties is dependent on the nature of the biological molecule and the environment in which it is present.
Biochemical and Physiological Effects:
BTF has been shown to have minimal toxicity and does not affect the viability of cells. BTF has also been shown to be stable in biological fluids, such as serum and plasma. BTF can be used to study the localization and dynamics of biological molecules in living cells and tissues.
実験室実験の利点と制限
One of the major advantages of BTF is its high sensitivity and specificity for biological molecules. BTF can detect biological molecules at low concentrations and can distinguish between different types of molecules. BTF is also easy to use and can be applied to a wide range of biological systems. However, there are some limitations to the use of BTF. BTF requires specialized equipment, such as fluorescence microscopes, and may not be suitable for high-throughput screening. BTF also has limited applications in vivo due to its limited tissue penetration.
将来の方向性
There are several future directions for the use of BTF in scientific research. One area of research is the development of BTF-based biosensors for the detection of disease biomarkers. BTF can also be used to study the dynamics of biological molecules in complex biological systems, such as the brain. Another area of research is the development of BTF-based therapeutics for the treatment of diseases, such as cancer. BTF can also be used to study the effects of environmental toxins on biological systems. Overall, BTF has shown great potential for applications in various fields of scientific research and is an exciting area of research for the future.
合成法
The synthesis of BTF involves the reaction of 2-(4-tert-butylphenyl)-1,3-benzoxazole-5-amine and carbonothioic dihydrazide in the presence of furfural. The reaction is carried out in a solvent, such as dimethyl sulfoxide, under reflux conditions. The resulting product is then purified using column chromatography to obtain pure BTF.
特性
IUPAC Name |
N-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-23(2,3)15-8-6-14(7-9-15)21-25-17-13-16(10-11-18(17)29-21)24-22(30)26-20(27)19-5-4-12-28-19/h4-13H,1-3H3,(H2,24,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSYGGJZPGUIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B4963038.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine](/img/structure/B4963042.png)
![N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B4963047.png)
![8-[2-(2-nitrophenoxy)ethoxy]quinoline](/img/structure/B4963054.png)


![butyl [2,2,2-trifluoro-1-[(4-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4963069.png)
![[(2S)-1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4963070.png)
![4-(3-methylphenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4963077.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4963078.png)
![3,3'-(1,4-piperazinediyl)bis[1-(4-fluorophenyl)-2,5-pyrrolidinedione]](/img/structure/B4963102.png)
![5-(4-ethoxy-3-methoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4963119.png)
![sodium 3-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B4963122.png)
